1-(morpholin-4-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
This compound features a morpholine ring connected via an ethanone linker to a piperazine moiety, which is further substituted with a pyrimidine ring bearing a pyrrolidine group. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with compounds targeting central nervous system disorders or cancer .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c25-17(23-11-13-26-14-12-23)15-21-7-9-24(10-8-21)18-19-4-3-16(20-18)22-5-1-2-6-22/h3-4H,1-2,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWKSFQCWLCSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with proteins such asCathepsin F and non-specific serine/threonine protein kinase . These proteins play crucial roles in various biological processes, including protein degradation and signal transduction.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target proteins.
Biochemical Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural analogs differ in substituents on the pyrimidine ring, piperazine linker, or ethanone moiety. Below is a detailed comparison:
Key Differences in Pharmacological Potential
In contrast, the trifluoromethylbenzyl group in ’s compound introduces strong electron-withdrawing effects, which could influence receptor binding affinity .
Indole-acetyl substituents () introduce bulkier hydrophobic groups, likely altering selectivity for targets like serotonin receptors .
Synthetic Accessibility :
- Microwave-assisted synthesis () achieves moderate yields (~41%) under controlled conditions, whereas conventional methods () may require longer reaction times .
Structure-Activity Relationship (SAR) Insights
- Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom contributes to solubility, while pyrrolidine (in the target compound) may enhance conformational flexibility .
- Piperazine Substituents : Electron-deficient groups (e.g., trifluoromethyl in ) could stabilize charge-transfer interactions with target proteins .
- Ethanone Linker: This moiety is conserved across analogs, suggesting its critical role in maintaining spatial orientation between pharmacophores .
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